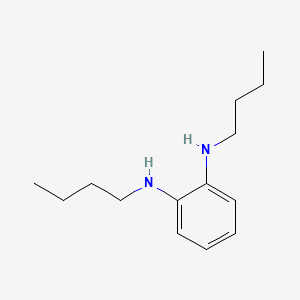
N,N'-di-butyl-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-di-butyl-phenylenediamine: is an aromatic amine compound with the chemical formula C14H24N2. It is commonly used as an antioxidant in various industrial applications to prevent the degradation of materials such as turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases . This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,N’-di-butyl-phenylenediamine typically involves the reaction of phenylenediamine with butyl groups under specific conditions. One common method involves pre-reacting phenylenediamine with a ketone or aldehyde under acidic conditions, followed by the addition of a reducing agent to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-di-butyl-phenylenediamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for its various applications .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-di-butyl-phenylenediamine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidation products.
Reduction: Can be reduced under specific conditions to yield different amine derivatives.
Substitution: Participates in substitution reactions where the butyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N,N’-di-butyl-phenylenediamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which N,N’-di-butyl-phenylenediamine exerts its effects involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include hydrocarbon chains in oils and lubricants, where it interrupts the oxidative chain reactions that lead to degradation .
Comparaison Avec Des Composés Similaires
- N,N’-di-sec-butyl-p-phenylenediamine
- N,N’-bis(1-methylpropyl)-1,4-benzenediamine
- 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-
Comparison: N,N’-di-butyl-phenylenediamine is unique in its specific butyl group substitutions, which provide distinct antioxidant properties compared to other similar compounds. Its effectiveness in preventing degradation of hydrocarbon products, particularly those produced by cracking or pyrolysis, sets it apart from other antioxidants .
Propriétés
Numéro CAS |
175097-40-2 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1-N,2-N-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
Clé InChI |
ICOUNMWNTHMOPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC=CC=C1NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
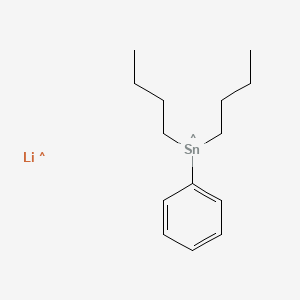
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)

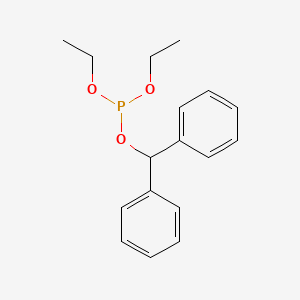
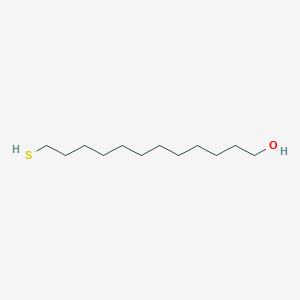
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
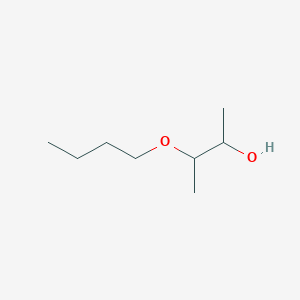
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
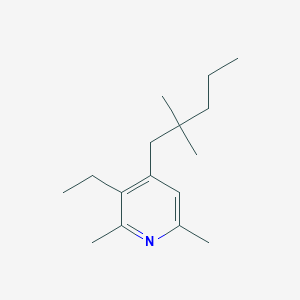
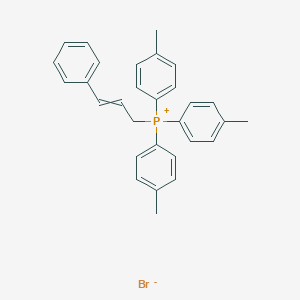
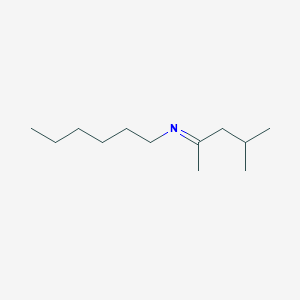
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
